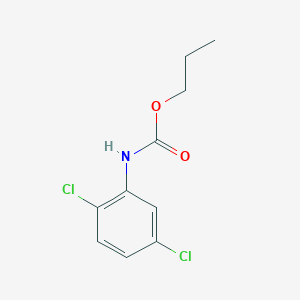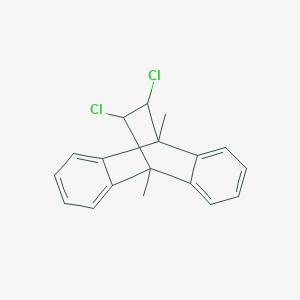
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H16Cl2 and a molecular weight of 303.234 g/mol . This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure in the realm of organic chemistry . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves several steps:
Synthetic Routes: The key intermediate for the synthesis is 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is synthesized through a multi-step process involving bromination and amination reactions.
Reaction Conditions: The reaction conditions typically involve the use of solvents like acetone and petroleum ether, with the reactions being carried out at controlled temperatures.
Industrial Production Methods:
Analyse Des Réactions Chimiques
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene undergoes various chemical reactions:
Types of Reactions: This compound can undergo substitution reactions, particularly halogenation and amination.
Common Reagents and Conditions: Common reagents include bromine for bromination and various amines for amination reactions.
Major Products: Major products from these reactions include diazoles, quinoxalines, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene has several scientific research applications:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves its interaction with various molecular targets:
Molecular Targets and Pathways: The compound’s rigid structure allows it to interact with specific molecular targets, potentially affecting electron transport pathways in organic electronic devices. The exact molecular targets in biological systems are not well-defined.
Comparaison Avec Des Composés Similaires
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene can be compared with other similar compounds:
Propriétés
Numéro CAS |
116596-89-5 |
|---|---|
Formule moléculaire |
C18H16Cl2 |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
Clé InChI |
WSLULVYZRNOGCI-UHFFFAOYSA-N |
SMILES canonique |
CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



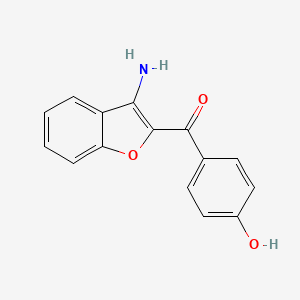
![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)
![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
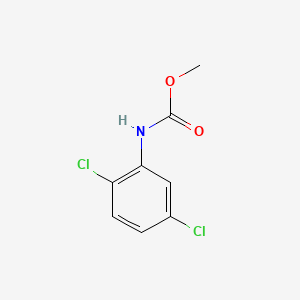
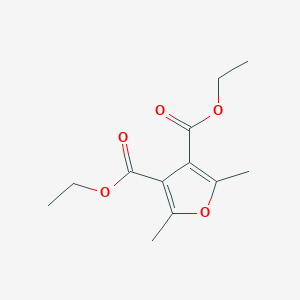


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
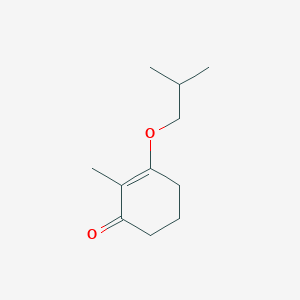
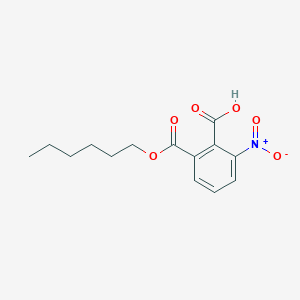
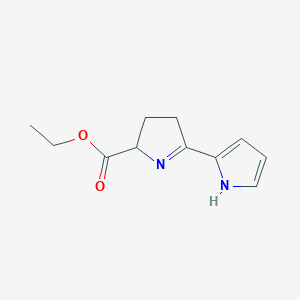
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
